molecular formula C23H23N3O2S B3012246 N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-52-8

N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B3012246
CAS No.: 898407-52-8
M. Wt: 405.52
InChI Key: LUYVESGMIVFKBZ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1-position and a complex N2-substituent comprising indoline and thiophene moieties. This compound belongs to the broader class of oxalamides, which are structurally defined by a central oxalyl bridge connecting two nitrogen atoms.

For example, thiophene-containing compounds are often associated with enhanced lipophilicity and CNS activity, as seen in rotigotine (a dopamine agonist with a thiophene-ethylamine backbone) .

Properties

IUPAC Name

N-benzyl-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-22(24-15-17-7-2-1-3-8-17)23(28)25-16-20(21-11-6-14-29-21)26-13-12-18-9-4-5-10-19(18)26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYVESGMIVFKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS Number: 898407-52-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C23H23N3O2S
  • Molecular Weight : 405.5 g/mol
  • Structure : The compound features an indole and thiophene moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial effects. For instance, derivatives of indole and thiophene have been evaluated for their efficacy against several bacterial strains:

CompoundTested Concentration (μg/mm²)Activity Against
3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones0.88, 0.44, 0.22P. aeruginosa, B. cereus, S. aureus
2-chloro-3-(1-benzyl indol-3-yl)quinoxaline-Ovarian cancer xenografts

In one study, a related compound demonstrated a tumor growth suppression rate of 100% in ovarian cancer models, highlighting the potential of this class of compounds in cancer therapeutics .

Anticancer Activity

The anticancer properties of this compound have been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications at specific positions of the indole or thiophene rings can significantly enhance anticancer activity.

Case Study: Efficacy in Cancer Models

A specific derivative, 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline, was shown to be particularly effective against ovarian cancer xenografts in nude mice, achieving complete tumor growth inhibition . This underscores the importance of structural features in determining the biological activity of these compounds.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Mechanisms : The presence of both indole and thiophene groups is believed to disrupt bacterial cell membranes or interfere with metabolic pathways.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The N1-benzyl compound lacks methoxy or methyl groups on the benzyl ring, which are common in flavoring agents like S336 . These substituents likely enhance metabolic stability and flavor potency.

Metabolic Pathways

Oxalamides are typically hydrolyzed to oxalic acid and amines. For example:

  • N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) undergoes hydrolysis to 2,3-dimethoxybenzylamine and 2-(pyridin-2-yl)ethylamine, followed by oxidation .
  • The indoline-thiophene group in the target compound may resist hydrolysis, leading to alternative pathways such as cytochrome P450-mediated oxidation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis typically involves sequential coupling of benzylamine, indoline, and thiophene derivatives via oxalamide linkages. Critical steps include:

  • Reaction Monitoring : Use TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) to track intermediates .
  • Purification : Recrystallization from ethanol or acetic acid to achieve >95% purity, confirmed by melting point analysis and HPLC .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine to carbonyl chloride) and reflux duration (2–4 hours) to mitigate side reactions like over-alkylation .

Q. How can spectroscopic techniques distinguish structural features of this compound, such as the thiophene and indoline moieties?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl stretches (~1680–1700 cm⁻¹ for oxalamide) and aromatic C-H bending (thiophene ~790 cm⁻¹; indoline ~740 cm⁻¹) .
  • NMR : Use 1H^1H-NMR to resolve benzylic protons (δ 4.3–4.5 ppm) and thiophene protons (δ 7.1–7.3 ppm). 13C^{13}C-NMR distinguishes carbonyl carbons (~165 ppm) and quaternary carbons in the indoline ring (~125 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 460.18) and fragments indicative of thiophene loss .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µM) .
  • Cancer Cell Lines : Screen cytotoxicity via MTT assay in HeLa or MCF-7 cells, with IC₅₀ calculations using nonlinear regression .
  • Target Identification : Perform molecular docking (e.g., AutoDock Vina) against cyclooxygenase-2 (COX-2) or kinase domains to prioritize mechanistic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene substitution) influence this compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Replace thiophene with furan to assess changes in dipole moments (DFT calculations at B3LYP/6-31G* level) and redox potentials (cyclic voltammetry) .
  • SAR Studies : Synthesize analogs with methyl/fluoro substituents on the benzyl group. Compare logP (HPLC retention times) and binding affinities (SPR assays) to correlate hydrophobicity with activity .
  • Crystallography : Solve X-ray structures to validate conformational preferences (e.g., syn- vs. anti-amide orientation) .

Q. How should researchers address contradictions in biological activity data across different experimental setups?

  • Methodological Answer :

  • Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to isolate variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from independent studies .
  • Mechanistic Validation : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 ELISA) to confirm target engagement .

Q. What protocols ensure safe handling and storage of hygroscopic derivatives of this compound?

  • Methodological Answer :

  • Storage : Store in desiccators with silica gel at –20°C to prevent hydrolysis. Monitor stability via monthly HPLC checks (retention time shifts >5% indicate degradation) .
  • Spill Management : Neutralize spills with 10% sodium bicarbonate, followed by adsorption with vermiculite .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure .

Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 model) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to prioritize LC-MS/MS analysis of predicted Phase I/II metabolites .
  • Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity risk (e.g., bile acid transporter inhibition) and prioritize in vitro liver microsome assays .

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